A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Properties, Synthesis, and Applications
A Technical Guide to Methyl 2-(2-bromo-4-chlorophenyl)acetate: Properties, Synthesis, and Applications
This document provides an in-depth technical overview of Methyl 2-(2-bromo-4-chlorophenyl)acetate, a key halogenated intermediate in the synthesis of complex organic molecules. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical properties, plausible synthetic routes, reactivity profiles, and critical safety protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.
Part 1: Core Chemical Identity and Physicochemical Properties
Methyl 2-(2-bromo-4-chlorophenyl)acetate is a substituted phenylacetate ester. Its utility as a building block stems from the strategic placement of three distinct functional groups: an ester moiety, an alpha-bromine atom, and two different halogen atoms on the aromatic ring. This arrangement provides multiple, orthogonal reactive sites for sequential chemical modifications, a highly desirable feature in multistep synthesis.
The core physicochemical properties, derived from computational predictions and data from analogous compounds, are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-(2-bromo-4-chlorophenyl)acetate | PubChemLite[1] |
| Molecular Formula | C₉H₈BrClO₂ | PubChemLite[1] |
| Molecular Weight | 263.52 g/mol | Biosynth[2] |
| Monoisotopic Mass | 261.9396 Da | PubChemLite[1] |
| InChIKey | LRGRTSYKKXHITJ-UHFFFAOYSA-N | PubChemLite[1] |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | TCI[3] |
| Solubility | Highly soluble in organic solvents such as DMSO and DMF | Biosynth[2] |
| Storage | Store at 2°C - 8°C in a tightly sealed container | Biosynth[2] |
Part 2: Spectroscopic Characterization Profile
While specific spectra for this exact isomer are not publicly cataloged, its structure allows for a reliable prediction of its spectral characteristics. These predictions are crucial for reaction monitoring and quality control during synthesis.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
| Predicted Shift (δ, ppm) | Multiplicity | # of Protons | Assignment | Rationale |
| ~ 3.7 - 3.8 | Singlet | 3H | -OCH₃ | Typical range for methyl ester protons.[4] |
| ~ 5.4 - 5.6 | Singlet | 1H | α-CH | The alpha-proton is significantly deshielded by the adjacent electronegative bromine atom and the carbonyl group. |
| ~ 7.3 - 7.4 | Doublet of Doublets | 1H | Ar-H (H5) | This proton is coupled to both H3 (meta, J ≈ 2-3 Hz) and H6 (ortho, J ≈ 8-9 Hz). |
| ~ 7.5 - 7.6 | Doublet | 1H | Ar-H (H6) | This proton is coupled only to H5 (ortho, J ≈ 8-9 Hz). |
| ~ 7.7 - 7.8 | Doublet | 1H | Ar-H (H3) | This proton is coupled only to H5 (meta, J ≈ 2-3 Hz) and appears furthest downfield due to the anisotropic effect of the adjacent bromine. |
¹³C NMR Spectroscopy
The carbon spectrum will provide a map of the carbon skeleton, with the carbonyl carbon being the most downfield signal. Key predicted shifts include the ester carbonyl (~168-170 ppm), aromatic carbons (~125-135 ppm), the alpha-carbon (~40-45 ppm, shifted downfield by bromine), and the methoxy carbon (~53 ppm).
Infrared (IR) Spectroscopy
The IR spectrum serves as a quick diagnostic for the presence of key functional groups.
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~1740-1755 cm⁻¹ (Strong, Sharp): C=O stretch of the ester group. The electron-withdrawing alpha-bromo group typically increases the carbonyl stretching frequency.[5]
-
~2950-3000 cm⁻¹ (Medium): C-H stretching from the methyl and aromatic groups.
-
~1200-1250 cm⁻¹ (Strong): C-O stretching of the ester.
-
~1000-1100 cm⁻¹ (Medium): C-Cl stretching.
-
~600-700 cm⁻¹ (Medium): C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming molecular weight and elemental composition. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive cluster of peaks (M, M+2, M+4) that is a hallmark of compounds containing one bromine and one chlorine atom.[1]
Part 3: Synthesis and Mechanistic Considerations
The synthesis of Methyl 2-(2-bromo-4-chlorophenyl)acetate can be approached via several routes. A common and reliable method involves the bromination of a readily available precursor, Methyl 2-(4-chlorophenyl)acetate.
Proposed Synthetic Workflow: Alpha-Bromination
This pathway is favored due to the commercial availability of the starting phenylacetate. The reaction proceeds via a free-radical or acid-catalyzed enolization mechanism.
Caption: Synthetic workflow for alpha-bromination.
Representative Experimental Protocol: NBS Bromination
This protocol is illustrative and should be optimized based on laboratory conditions.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-(4-chlorophenyl)acetate (1.0 eq).
-
Reagents: Dissolve the starting material in a suitable anhydrous solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Causality: The choice of NBS and AIBN is critical. NBS provides a low, constant concentration of bromine, which favors the desired radical substitution at the benzylic alpha-position over electrophilic aromatic substitution. AIBN initiates the radical chain reaction at a controlled rate upon heating.
Part 4: Reactivity Profile and Applications in Drug Discovery
The synthetic value of Methyl 2-(2-bromo-4-chlorophenyl)acetate lies in its capacity for selective, stepwise functionalization. The alpha-bromo group and the aromatic halogens exhibit distinct reactivities.
-
Alpha-Position: The C-Br bond at the alpha-position is susceptible to nucleophilic substitution (Sₙ2) . This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles, forming new C-N, C-O, or C-S bonds. This is a common strategy for building heterocyclic rings or introducing side chains in medicinal chemistry.
-
Aromatic Ring: The C-Br and C-Cl bonds on the phenyl ring are ideal handles for palladium-catalyzed cross-coupling reactions . The C-Br bond is generally more reactive than the C-Cl bond in standard coupling conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 2-position. This enables the formation of C-C or C-N bonds to construct complex biaryl systems or introduce amine functionalities.[6]
Caption: Dual reactivity of the title compound.
This dual reactivity makes it a valuable intermediate for constructing scaffolds found in various biologically active molecules, including kinase inhibitors and crop protection agents.[6]
Part 5: Safety, Handling, and Storage
Based on safety data sheets (SDS) for structurally similar compounds like methyl bromoacetate and other halogenated phenylacetates, Methyl 2-(2-bromo-4-chlorophenyl)acetate should be handled as a hazardous substance.[7][8]
Potential Hazards (GHS Classification):
-
Acute Toxicity, Oral/Dermal/Inhalation: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.
-
Skin Corrosion/Irritation: Causes skin irritation, potentially severe.[8]
-
Eye Damage/Irritation: Causes serious eye irritation or damage. It is expected to be a lachrymator (tear-inducing agent).[8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]
Mandatory Handling Protocols
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.
-
-
Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[7]
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed.[2][8]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains or waterways.
References
-
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved from [Link]
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PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 2-(4-bromo-2-chlorophenyl)acetate. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl bromoacetate, 99%. Retrieved from [Link]
- Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
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Matrix Fine Chemicals. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103387497A - Preparation methods for clopidogrel and its intermediates.
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Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
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SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 2-(2-bromo-4-chlorophenyl)acetate (C9H8BrClO2). Retrieved from [Link]
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